BenchChemオンラインストアへようこそ!

GAC0001E5

HER2-positive breast cancer LXR modulation targeted therapy

GAC0001E5 is the only tool compound combining dual LXRα/β degradation with glutaminolysis disruption, delivering complete LXR signaling suppression to near-undetectable levels. In HER2+ breast cancer models, it outperforms GW3965 in HER2 downregulation. For PDAC, characterized IC50=5.4-9.1µM across AsPC-1, MiaPaCa-2, BxPC-3 cell lines ensures reproducible dose-response studies.

Molecular Formula C17H12F3N3O
Molecular Weight 331.29 g/mol
Cat. No. B6091003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAC0001E5
Molecular FormulaC17H12F3N3O
Molecular Weight331.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24)
InChIKeyNKINUPRRPNHKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAC0001E5 for Cancer Metabolism Research: LXR Inverse Agonist and Degrader | Procurement Guide


GAC0001E5 (1E5) is a small-molecule liver X receptor (LXR) inverse agonist and degrader with the chemical formula C17H12F3N3O and molecular weight 331.29 g/mol [1]. The compound was identified through a focused library screen targeting the LXRβ ligand-binding pocket and exhibits dual functional activity: it suppresses LXR transcriptional activity (inverse agonism) while also promoting degradation of LXRα and LXRβ proteins [2]. GAC0001E5 has demonstrated potent antiproliferative effects in pancreatic ductal adenocarcinoma (PDAC) and breast cancer cell models [3].

Why GAC0001E5 Cannot Be Substituted with Generic LXR Inverse Agonists | Procurement Selection Rationale


Generic substitution among LXR inverse agonists is scientifically unsound due to significant divergence in mechanism, potency, and downstream biological effects. While multiple LXR inverse agonists exist—including SR9243 (induces corepressor recruitment) and GAC0003A4 (degrades LXRβ only)—GAC0001E5 uniquely combines dual LXRα/β degradation with glutaminolysis disruption, a metabolic vulnerability exploited differently across these compounds [1]. Direct comparative data demonstrate that GAC0001E5 exhibits superior downregulation of HER2 protein relative to the LXR agonist GW3965, with distinct metabolic targeting profiles that preclude functional interchangeability [2]. Furthermore, head-to-head screening identified GAC0001E5 as more potent against PDAC cell lines compared to other hits from the same focused library [3].

GAC0001E5: Quantified Comparative Evidence for Scientific Selection


GAC0001E5 Outperforms GW3965 in HER2 Protein Downregulation in HER2-Positive Breast Cancer Cells

In a direct head-to-head comparison in HER2-positive breast cancer cell models, GAC0001E5 demonstrated significantly greater downregulation of HER2 protein levels than the LXR agonist GW3965 [1]. While both compounds exhibited inhibitory effects on HER2 expression, GAC0001E5 treatment reduced HER2 protein to nearly undetectable levels, whereas GW3965 produced only partial reduction [1].

HER2-positive breast cancer LXR modulation targeted therapy

GAC0001E5 Demonstrates Superior Antiproliferative Potency vs. GW3965 in Breast Cancer Viability Assays

Direct comparative viability assays revealed that GAC0001E5 exhibits greater inhibitory effects on cancer cell viability compared to the LXR agonist GW3965 [1]. The authors explicitly note that while both compounds show inhibitory activity, GAC0001E5 demonstrates greater effects on cancer cell viability [1].

cancer cell viability LXR inverse agonism drug discovery

GAC0001E5 Exhibits Dual LXRα/β Degrader Activity Across Multiple PDAC Cell Lines

GAC0001E5 uniquely functions as a dual LXR inverse agonist and degrader, promoting degradation of both LXRα and LXRβ proteins in pancreatic ductal adenocarcinoma cells . This dual degradation activity distinguishes GAC0001E5 from GAC0003A4, which has been reported to effectively degrade LXRβ protein only . In Western blot experiments, GAC0001E5 reduced LXRα/β protein levels and inhibited growth in AsPC-1, MiaPaCa-2, and BxPC-3 cells with IC50 values of 8.0, 5.4, and 9.1 μM, respectively .

pancreatic cancer LXR degradation targeted protein degradation

GAC0001E5 Induces Glutaminolysis Disruption Distinct from SR9243's Glycolysis-Targeting Mechanism

GAC0001E5 targets a distinct metabolic vulnerability compared to other LXR inverse agonists. While SR9243 inhibits the Warburg effect and lipogenesis by reducing glycolytic and lipogenic gene expression, GAC0001E5 specifically disrupts glutaminolysis—downregulating intracellular glutamate levels, decreasing glutathione, and increasing reactive oxygen species [1][2]. GAC0001E5 treatment downregulated transcription of key glutaminolysis genes and lowered intracellular glutamate and glutathione levels [2].

cancer metabolism glutaminolysis oxidative stress

GAC0001E5 Shows Broad Activity Across Breast Cancer Subtypes Including Endocrine Therapy-Resistant Models

GAC0001E5 has demonstrated broad antiproliferative activity across multiple breast cancer subtypes, including luminal A, endocrine therapy-resistant (tamoxifen-resistant), and triple-negative breast cancer cells [1]. The compound strongly inhibited cell proliferation and colony formation in all tested breast cancer subtypes, with LXR inverse agonist and degrader activity observed across the panel [1]. In triple-negative MDA-MB-231 cells, GAC0001E5 exhibited an IC50 of 7.74 μM .

endocrine therapy resistance triple-negative breast cancer luminal breast cancer

GAC0001E5 Exhibits Physicochemical Profile Enabling High-Concentration In Vitro Dosing

GAC0001E5 demonstrates high DMSO solubility, enabling flexible in vitro experimental design. The compound achieves solubility of 125 mg/mL (377.31 mM) in DMSO with sonication . Alternative vendor data indicate solubility of 100 mg/mL (301.85 mM) in DMSO . This high solubility facilitates preparation of concentrated stock solutions for dose-response studies. Purity specifications are reported as >98% by HPLC and 98.89% .

solubility compound handling in vitro pharmacology

Optimal Research Applications for GAC0001E5 Based on Evidence-Validated Differentiation


HER2-Positive Breast Cancer Mechanism Studies Requiring Maximal HER2 Suppression

GAC0001E5 is the preferred LXR modulator for HER2-positive breast cancer research where maximal HER2 protein downregulation is required. Direct comparative data demonstrate that GAC0001E5 reduces HER2 protein to nearly undetectable levels, substantially outperforming the LXR agonist GW3965 [1]. This superior HER2 suppression, combined with the compound's dual inverse agonist/degrader activity, makes it the optimal choice for investigating LXR-mediated regulation of HER2 expression and associated metabolic reprogramming [1].

Pancreatic Ductal Adenocarcinoma Studies Requiring Dual LXRα/β Degradation

GAC0001E5 is indicated for PDAC research where complete suppression of LXR signaling via dual subtype degradation is mechanistically essential. The compound degrades both LXRα and LXRβ proteins, distinguishing it from GAC0003A4 which targets LXRβ only [1][2]. With validated IC50 values ranging from 5.4-9.1 μM across AsPC-1, MiaPaCa-2, and BxPC-3 PDAC cell lines, GAC0001E5 provides a characterized potency range for dose-response studies in pancreatic cancer models [1].

Cancer Metabolism Studies Focused on Glutaminolysis and Redox Homeostasis

GAC0001E5 is the optimal tool compound for investigating glutamine metabolism and redox homeostasis in cancer cells. Unlike SR9243, which primarily targets glycolysis and lipogenesis, GAC0001E5 specifically disrupts glutaminolysis—downregulating intracellular glutamate, decreasing glutathione levels, and inducing reactive oxygen species [1][2]. This distinct metabolic targeting enables researchers to dissect the role of glutamine addiction in cancer metabolism independently of glycolytic pathway modulation [2].

Endocrine Therapy-Resistant Breast Cancer Model Development and Validation

GAC0001E5 demonstrates validated activity in tamoxifen-resistant breast cancer cells (MCF-7-TamR), making it a suitable tool for studying LXR modulation in endocrine therapy resistance contexts [1]. The compound's broad activity across luminal A, triple-negative, and endocrine therapy-resistant breast cancer subtypes enables comparative studies of LXR dependency across breast cancer molecular subtypes and resistance states [1]. IC50 of 7.74 μM in triple-negative MDA-MB-231 cells provides a reference potency value for experimental design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAC0001E5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.